Cas no 86989-19-7 (Diderroside)

Diderroside structure
Diderroside structure
商品名:Diderroside
CAS番号:86989-19-7
MF:C19H28O13
メガワット:464.417827606201
CID:732072
PubChem ID:23760099

Diderroside 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-4-acetic acid,3-[(1S)-1-(acetyloxy)ethyl]-2-(b-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, (2S,3S,4S)-
    • Diderroside
    • BRD-K15565787-001-01-7
    • 2-[(2S,3S,4S)-3-[(1S)-1-acetyloxyethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid
    • AKOS040734195
    • NCGC00180643-01
    • DTXSID601345906
    • ACon1_001310
    • 86989-19-7
    • インチ: 1S/C19H28O13/c1-7(30-8(2)21)13-9(4-12(22)23)10(17(27)28-3)6-29-18(13)32-19-16(26)15(25)14(24)11(5-20)31-19/h6-7,9,11,13-16,18-20,24-26H,4-5H2,1-3H3,(H,22,23)/t7-,9+,11+,13+,14+,15-,16+,18-,19-/m0/s1
    • InChIKey: OPKOYMHTMXJHRG-GUDQPSSMSA-N
    • ほほえんだ: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H]([C@H](C)OC(C)=O)[C@H](CC(=O)O)C(C(=O)OC)=CO1

計算された属性

  • せいみつぶんしりょう: 464.15299094g/mol
  • どういたいしつりょう: 464.15299094g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 13
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 722
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 199
  • 疎水性パラメータ計算基準値(XlogP): -1.9

Diderroside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01028-1MG
Diderroside
86989-19-7
1mg
¥2463.98 2023-09-13

Diderroside 関連文献

Diderrosideに関する追加情報

Introduction to Diderroside (CAS No. 86989-19-7): A Promising Compound in Modern Pharmaceutical Research

Diderroside, a naturally occurring compound with the chemical name Diderroside, is identified by the CAS number 86989-19-7. This unique molecule has garnered significant attention in the field of pharmaceutical research due to its remarkable biological properties and potential therapeutic applications. Derived from the plant Diphylleia grayi, Diderroside has been the subject of extensive studies, particularly for its role in anti-inflammatory, antioxidant, and anticancer activities.

The chemical structure of Diderroside is characterized by its complex polyphenolic composition, which contributes to its diverse biological effects. Recent advancements in chemical biology have highlighted the compound's ability to modulate various cellular pathways, making it a promising candidate for drug development. Specifically, studies have demonstrated that Diderroside can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby offering potential benefits in treating chronic diseases.

In the realm of oncology, Diderroside has shown significant promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells while sparing healthy cells, making it a more selective therapeutic option. The compound's ability to disrupt cancer cell proliferation and enhance programmed cell death has been observed in multiple preclinical studies. These findings have prompted further investigation into its mechanisms of action and potential clinical applications.

Moreover, Diderroside's antioxidant properties have been extensively studied. Oxidative stress is a key factor in various diseases, including neurodegenerative disorders and cardiovascular conditions. By neutralizing free radicals and reducing oxidative damage, Diderroside may help mitigate the progression of these diseases. Preliminary clinical trials have suggested that Diderroside could be beneficial in managing symptoms associated with oxidative stress-related conditions.

The anti-inflammatory effects of Diderroside are another area of active research. Chronic inflammation is linked to numerous health issues, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that Diderroside can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation and alleviating associated symptoms. This makes it a potential therapeutic agent for inflammatory disorders.

Recent developments in pharmacokinetics have also shed light on the bioavailability and metabolic pathways of Diderroside. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy. Advanced analytical techniques have revealed that Diderroside undergoes specific metabolic transformations, which may influence its duration of action and side effects. These insights are invaluable for formulating effective drug delivery systems and dosing regimens.

The synthesis and purification of Diderroside have been refined through cutting-edge chemical methodologies. Researchers have developed efficient synthetic routes that enhance yield and purity, making it more feasible for large-scale production. Additionally, advancements in chromatographic techniques have enabled precise isolation and characterization of Diderroside from natural sources.

The safety profile of Diderroside has been evaluated through rigorous toxicological studies. These investigations have demonstrated that the compound exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use. However, further studies are needed to fully understand its long-term effects and any possible adverse reactions.

Collaborative efforts between academia and industry are driving innovation in Diderroside research. Multidisciplinary teams are exploring novel applications of this compound across various therapeutic areas. By integrating expertise from chemistry, biology, and medicine, researchers aim to translate laboratory findings into tangible clinical benefits for patients.

The future prospects of Diderroside are promising, with ongoing studies focusing on elucidating its mechanisms of action and expanding its therapeutic applications. As our understanding of this compound grows, so does its potential to revolutionize modern medicine. Continued investment in research and development will be essential to harnessing the full therapeutic potential of Diderroside.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量